2-(Phenylthio)ethyl acrylate
Overview
Description
2-(Phenylthio)ethyl acrylate is an organic compound with the molecular formula C11H12O2S. It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(phenylthio)ethyl group. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylthio)ethyl acrylate typically involves the reaction of acrylic acid with 2-(phenylthio)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
Acrylic acid+2-(Phenylthio)ethanol→2-(Phenylthio)ethyl acrylate+Water
The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylthio)ethyl acrylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The acrylate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the acrylate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acrylates.
Scientific Research Applications
2-(Phenylthio)ethyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with high refractive indices and unique optical properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Phenylthio)ethyl acrylate involves its reactivity towards nucleophiles and electrophiles. The acrylate group is highly reactive due to the presence of the electron-withdrawing carbonyl group, which makes the β-carbon susceptible to nucleophilic attack. The phenylthio group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylthio)ethyl methacrylate: Similar to 2-(Phenylthio)ethyl acrylate but with a methyl group on the α-carbon of the acrylate moiety.
2-(Phenylthio)ethyl acetate: An ester of acetic acid with a phenylthioethyl group.
2-(Phenylthio)ethyl propionate: An ester of propionic acid with a phenylthioethyl group.
Uniqueness
This compound is unique due to its combination of the acrylate and phenylthio groups, which impart distinct chemical reactivity and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic and industrial chemistry.
Properties
IUPAC Name |
2-phenylsulfanylethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-2-11(12)13-8-9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOUTWPJJQGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888626 | |
Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95175-38-5 | |
Record name | 2-(Phenylthio)ethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95175-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095175385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-(phenylthio)ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80888626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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